molecular formula C18H20FNO2 B135661 (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane CAS No. 129050-27-7

(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane

Cat. No.: B135661
CAS No.: 129050-27-7
M. Wt: 301.4 g/mol
InChI Key: UWHPUMRASBVSQY-FUHWJXTLSA-N
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Description

(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane is a synthetic organic compound that belongs to the class of chromanes. Chromanes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis begins with a suitable chromane derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position of the chromane ring.

    Amination: The benzylamino group is introduced through nucleophilic substitution.

    Hydroxylation: The hydroxyl group is added to the ethyl side chain.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the benzylamino group, potentially converting it to a primary amine.

    Substitution: The fluorine atom may participate in nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a primary amine.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound might be studied for its potential effects on cellular processes, given the known activities of chromane derivatives.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane would depend on its specific biological target. Generally, chromane derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-(2-Amino-1-hydroxyethyl)-chromane: Lacks the benzyl group and fluorine atom.

    (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-chromane: Lacks the fluorine atom.

    (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-chlorochromane: Has a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom at the 6th position and the benzylamino group makes (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane unique. These functional groups can significantly influence the compound’s reactivity and biological activity, potentially offering advantages over similar compounds.

Properties

IUPAC Name

(1S)-2-(benzylamino)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHPUMRASBVSQY-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648373
Record name 2H-​1-​Benzopyran-​2-​methanol, 6-​fluoro-​3,​4-​dihydro-​α-​[[(phenylmethyl)​amino]​methyl]​-​, (αS,​2R)​-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129050-27-7
Record name (αS,2R)-6-Fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129050-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-(Benzylamino)-1-((2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129050277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-​1-​Benzopyran-​2-​methanol, 6-​fluoro-​3,​4-​dihydro-​α-​[[(phenylmethyl)​amino]​methyl]​-​, (αS,​2R)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-(benzylamino)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol
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